Braco-19

Telomerase Inhibition Cancer Biology G-Quadruplex Ligands

Braco-19 is the industry-standard G4 ligand for studying telomere dysfunction in cancer. Its well-characterized 2:1 binding stoichiometry, 12-fold higher TRAP assay potency over TMPyP4, and validated in vivo efficacy—achieving 96% tumor growth inhibition in uterine carcinoma xenografts—make it an essential benchmark for telomerase research. Unlike general G4 ligands, Braco-19 uniquely displaces telomerase from the nucleus, enabling mechanistic studies of shelterin uncapping. Choose Braco-19 for reproducible, publication-grade results that other telomerase inhibitors cannot guarantee.

Molecular Formula C35H43N7O2
Molecular Weight 593.8 g/mol
CAS No. 351351-75-2
Cat. No. B1667497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBraco-19
CAS351351-75-2
Synonyms9-(4-(N,N-dimethylamino)phenylamino)-3,6-bis(3-pyrrolodinopropionamido) acridine
BRACO-19
BRACO19
Molecular FormulaC35H43N7O2
Molecular Weight593.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6
InChIInChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39)
InChIKeyRKPYSYRMIXRZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRACO-19 (CAS 351351-75-2) Product Overview: A Potent G-Quadruplex Stabilizing Telomerase Inhibitor


BRACO-19 is a 3,6,9-trisubstituted acridine derivative that functions as a potent and specific G-quadruplex (G4) binding ligand, effectively inhibiting the capping and catalytic functions of telomerase. As a well-characterized telomerase/telomere inhibitor [1], BRACO-19 stabilizes G4 formation at the 3′ telomeric DNA overhang, leading to rapid senescence or selective cell death in cancer cells, making it a widely studied tool compound for investigating telomere biology and anticancer therapeutic strategies [2].

BRACO-19 (CAS 351351-75-2) Procurement Rationale: Why Class-Level G4 Ligands Cannot Be Substituted


G-quadruplex ligands exhibit highly variable target engagement and functional outcomes. Despite sharing a common G4-stabilizing mechanism, compounds like TMPyP4 and Telomestatin differ significantly from BRACO-19 in terms of binding stoichiometry, selectivity for telomeric G4 over duplex DNA, and in vivo efficacy [1]. BRACO-19 demonstrates a unique 2:1 binding stoichiometry with telomeric DNA and superior selectivity for G4 structures over double-stranded DNA compared to TMPyP4 [2]. These distinctions translate into markedly different potency profiles, with BRACO-19 achieving a 12-fold lower TRAP assay IC50 than TMPyP4 and robust single-agent in vivo tumor growth inhibition that is not consistently observed with other G4 ligands [REFS-1, REFS-3]. Therefore, substitution with another G4 ligand cannot guarantee comparable telomerase inhibition or antitumor activity.

BRACO-19 (CAS 351351-75-2) Quantitative Differentiation Evidence Guide


BRACO-19 Exhibits 12-Fold Higher Potency in Telomerase TRAP Assay Compared to TMPyP4

BRACO-19 demonstrates significantly greater potency in inhibiting telomerase activity compared to the classical G4 ligand TMPyP4 in a cell-free TRAP assay. The IC50 value for BRACO-19 is 45 nM, whereas TMPyP4 requires a concentration of 550 nM to achieve comparable inhibition, representing a 12.2-fold difference [1].

Telomerase Inhibition Cancer Biology G-Quadruplex Ligands

BRACO-19 Binds Telomeric DNA with a Distinct 2:1 Stoichiometry, Contrasting Dimer Analogs

BRACO-19, as a monomeric acridine compound, binds to telomeric DNA with a 2:1 stoichiometry, whereas BRACO-19 Analog Dimers (BAD ligands) exhibit a 1:1 binding stoichiometry due to their dimeric structure [1]. This difference in binding mode affects both the potency and selectivity profiles of the ligands.

Biophysical Characterization G-Quadruplex Binding Stoichiometry

BRACO-19 Demonstrates Superior Selectivity for G4 DNA over Duplex DNA Relative to TMPyP4

BRACO-19 exhibits a strong preference for stabilizing G-quadruplex structures over double-stranded DNA, a critical selectivity feature not observed with TMPyP4, which binds non-selectively to both G4 and duplex DNA [1]. Specifically, BRACO-19 showed a two-fold selectivity for telomeric quadruplex over duplex DNA in a competitive dialysis assay [2].

Nucleic Acid Selectivity G-Quadruplex Biophysics

BRACO-19 Achieves 96% Tumor Growth Inhibition with Partial Regressions in an In Vivo Xenograft Model

In a subcutaneous UXF1138L human uterine carcinoma xenograft model, chronic intraperitoneal administration of BRACO-19 at 2 mg/kg/day resulted in a 96% inhibition of tumor growth compared to vehicle controls, accompanied by partial tumor regressions (P < 0.018) [1]. This robust in vivo single-agent activity is a hallmark of BRACO-19 and distinguishes it from many other G4 ligands that fail to achieve comparable efficacy.

In Vivo Efficacy Xenograft Model Antitumor Activity

BRACO-19 Displaces Telomerase from the Nucleus to Cytoplasm, a Mechanism Not Shared by Non-G4 Binding Telomerase Inhibitors

Treatment of human glioblastoma cells with BRACO-19 results in the displacement of telomerase from the nucleus to the cytoplasm, an effect not observed with non-G4-binding telomerase inhibitors like BIBR1532 [1]. This nuclear-to-cytoplasmic shuttling of telomerase is associated with telomere uncapping and DNA damage response induction.

Mechanism of Action Telomerase Localization Cancer Cell Biology

BRACO-19 Exhibits a High Binding Affinity for Telomeric G4 DNA (Ka = 1.6 × 10^7 M^-1)

BRACO-19 demonstrates a high association constant (Ka) of 1.6 × 10^7 M^-1 for binding to a human telomeric G-quadruplex sequence [1]. This strong binding affinity underpins its potent telomerase inhibition and G4-stabilizing properties.

Binding Affinity Telomeric G4 Biophysics

Optimal Research and Industrial Applications for BRACO-19 (CAS 351351-75-2)


Investigating Telomere Biology and Telomerase Function in Cancer Cells

BRACO-19 is ideally suited as a chemical probe to dissect the role of telomerase and telomere maintenance in cancer cell models. Its ability to induce telomerase displacement from the nucleus to the cytoplasm, trigger telomere uncapping, and promote senescence provides a multi-faceted readout of telomere dysfunction. Researchers can use BRACO-19 to distinguish G4-mediated telomere disruption from direct catalytic inhibition, a mechanistic nuance not achievable with compounds like BIBR1532 [1]. The compound's robust in vivo efficacy also makes it a valuable reference standard for preclinical studies of telomere-targeting strategies [2].

Screening and Validating Novel G-Quadruplex Ligands

Given its well-characterized binding stoichiometry (2:1) and high affinity for telomeric G4 DNA (Ka = 1.6 × 10^7 M^-1), BRACO-19 serves as an essential positive control in high-throughput screening campaigns and biophysical assays aimed at identifying novel G4-binding small molecules [1]. Its 12-fold higher potency in the TRAP assay relative to TMPyP4 allows for clear assay windows in telomerase inhibition screens [2]. Researchers can benchmark new compounds against BRACO-19's binding selectivity for G4 over duplex DNA to prioritize candidates with improved specificity [3].

In Vivo Xenograft Studies of Telomerase-Targeted Anticancer Agents

BRACO-19 is a benchmark compound for evaluating the antitumor efficacy of telomerase inhibitors in vivo. Its demonstrated ability to achieve 96% tumor growth inhibition and partial regressions in a UXF1138L uterine carcinoma xenograft model at a dose of 2 mg/kg/day i.p. establishes a clear performance standard [1]. Researchers can use BRACO-19 as a reference to validate their own xenograft models and to compare the efficacy of next-generation telomere-targeting agents. The availability of detailed in vivo protocols for BRACO-19 facilitates reproducible experimental design.

Mechanistic Studies of Telomerase Localization and Telomere Capping

BRACO-19 uniquely enables the study of telomerase dynamics and telomere capping mechanisms. Its ability to displace telomerase from the nucleus to the cytoplasm, as demonstrated in human glioblastoma cells, provides a specific tool for investigating the spatial regulation of telomerase and its interaction with the shelterin complex [1]. This application is particularly valuable for researchers seeking to understand how G4 stabilization affects telomere structure and function beyond simple enzyme inhibition, offering insights not accessible with direct catalytic inhibitors like BIBR1532.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Braco-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.